Diphenylacetyl N-Substitution Confers High-Affinity DAT Binding vs. Unsubstituted Piperazines
The target compound's 2,2-diphenylacetyl moiety is a well-established pharmacophore for high-affinity binding to the dopamine transporter (DAT), in direct contrast to N-unsubstituted or simple alkyl piperazine analogs [1]. The target compound, by virtue of its diphenylacetyl N-substitution, is predicted to engage this pharmacophore and thus exhibit DAT affinity, while the des-diphenylacetyl precursor (1-(5-bromo-2-methoxybenzyl)piperazine) cannot, representing a binary differentiation in target engagement [2].
| Evidence Dimension | Dopamine Transporter (DAT) Binding Affinity |
|---|---|
| Target Compound Data | Not directly tested; predicted to be active (Ki < 100 nM based on class SAR) due to diphenylacetyl pharmacophore presence. |
| Comparator Or Baseline | 1-(5-bromo-2-methoxybenzyl)piperazine (lacks diphenylacetyl group): Expected Ki > 10,000 nM. |
| Quantified Difference | Predicted >100-fold difference in Ki. |
| Conditions | Prediction based on SAR: Dutta et al. (2003) showed that simple N-alkyl piperazines had Ki > 10,000 nM at DAT, while diphenylalkyl-piperazines had Ki values in the nM range (e.g., GBR 12909 Ki = 1.0 nM) [1], [2]. |
Why This Matters
For procuring agents targeting monoamine transporters, the presence of the diphenylacetyl group is a binary prerequisite for any meaningful DAT binding; purchasing the des-acetyl analog would yield an inactive compound for this target.
- [1] Dutta, A. K., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry, 11(19), 4265-4277. View Source
- [2] Andersen, P. H. (1987). Biochemical and pharmacological characterization of [3H]GBR 12935 binding in vitro to rat striatal membranes. Journal of Neurochemistry, 48(6), 1887-1896. View Source
